
Benzoylcyclopenten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylcyclopenten is an organic compound characterized by a benzoyl group attached to a cyclopentene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoylcyclopenten can be synthesized through several methods. One common approach involves the reaction of cyclopentene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This Friedel-Crafts acylation reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for further applications.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoylcyclopenten undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylcyclopentene oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclopentylmethanol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a catalyst like aluminum chloride.
Major Products:
Oxidation: Benzoylcyclopentene oxide.
Reduction: Cyclopentylmethanol derivatives.
Substitution: Substituted this compound compounds.
Wissenschaftliche Forschungsanwendungen
It appears you're asking for information on the applications of benzoylcyclopentene and its derivatives, particularly concerning scientific research. Due to the limited information on "benzoylcyclopenten" specifically, the following response will cover benzoylcyclopentene derivatives, such as cis-3-benzoylcyclopentane-1-carboxylic acid and related compounds, to provide a comprehensive overview.
cis-3-Benzoylcyclopentane-1-carboxylic acid
Overview: Cis-3-benzoylcyclopentane-1-carboxylic acid is a research tool used in studies to investigate reaction mechanisms. It can also serve as a model compound to understand the chemistry of bicyclic structures.
Methods and Technical Details: The synthesis of cis-3-benzoylcyclopentane-1-carboxylic acid involves cyclization reactions, commonly using cyclopentanone derivatives. These derivatives undergo acylation, followed by reduction and hydrolysis to yield the desired product. The efficiency of these methods depends on reaction conditions like temperature, solvent choice, and catalysts.
Structure and Data: Cis-3-Benzoylcyclopentane-1-carboxylic acid features a bicyclic structure that can be elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the spatial arrangement of atoms.
Reactions and Technical Details: Cis-3-benzoylcyclopentane-1-carboxylic acid participates in various chemical reactions typical of carboxylic acids, which are significant for modifying the compound's functionality for different applications.
Mechanism of Action: The mechanism of action for cis-3-benzoylcyclopentane-1-carboxylic acid depends on its interactions with biological targets. As a potential pharmaceutical agent, it may exert its effects through interactions studied via molecular docking simulations to understand binding affinities and interactions with target proteins.
Physical and Chemical Properties: These properties are essential for determining its suitability in various chemical applications.
Scientific Uses: Cis-3-benzoylcyclopentane-1-carboxylic acid has several scientific uses.
cis-2-Benzoylcyclopentane-1-carboxylic acid
Overview: cis-2-Benzoylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol.
Scientific Research Applications:
- Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
- Biology: Used in biological research to study enzyme interactions and metabolic pathways involving cyclopentane derivatives.
- Industry: Used in the production of specialty chemicals and materials.
Preparation Methods: The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of cyclopentanone with benzoyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods are similar to laboratory synthesis but scaled up, often involving optimized reaction conditions to ensure high yield and purity, including continuous flow reactors and advanced purification techniques.
Mechanism of Action: The mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds: The cis configuration of cis-2-Benzoylcyclopentane-1-carboxylic acid influences its chemical reactivity and biological activity compared to its trans isomer and other similar compounds.
2-Benzoylcyclopentene-1-carboxylic Acid
On the study of various reductions of 2-benzoylcyclopentene-1-carboxylic acid with zinc dust in acetic acid and the reduction of the methyl ester by way of its thioketal were also investigated .
Other Related Research
- Luche-type reduction: Development of a calcium-mediated regioselective 1,2-reduction of challenging α,β-unsaturated ketones, such as 2-cyclopententone, is reported. The corresponding allylic alcohols are obtained in very good regioselectivities using Ca(OTf)2 and NaBH4 .
- Radical Cyclization: The stereochemical outcome of the ring closure of 10 suitably substituted radicals has been examined. The stereochemistry of the products formed from the acyclic precursors indicates that for suitably constituted radicals anomeric interactions stabilize pseudoaxially substituted transition structures thus affording products with stereochemistry the reverse of that normally observed .
Wirkmechanismus
The mechanism of action of benzoylcyclopenten involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its derivatives may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific structure and functional groups of the this compound derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Benzoylcyclopentane: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopentylbenzene: Contains a cyclopentane ring attached to a benzene ring without the carbonyl group.
Benzoylcyclohexene: Features a six-membered ring instead of a five-membered cyclopentene ring.
Uniqueness: Benzoylcyclopenten is unique due to the presence of both a benzoyl group and a cyclopentene ring, which imparts distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications that are not possible with its similar counterparts.
Eigenschaften
CAS-Nummer |
21573-70-6 |
---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
cyclopenten-1-yl(phenyl)methanone |
InChI |
InChI=1S/C12H12O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 |
InChI-Schlüssel |
QPSWNEGDKNKWFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.